3-(3-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
CAS No.:
Cat. No.: VC18426774
Molecular Formula: C8H5F3N4S
Molecular Weight: 246.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F3N4S |
|---|---|
| Molecular Weight | 246.21 g/mol |
| IUPAC Name | 3-[3-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
| Standard InChI | InChI=1S/C8H5F3N4S/c9-8(10,11)4-2-1-3-13-5(4)6-14-7(12)16-15-6/h1-3H,(H2,12,14,15) |
| Standard InChI Key | GMHHOFHFHVNTMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)C2=NSC(=N2)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-(3-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine (IUPAC name: 3-[3-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine) belongs to the class of thiadiazole derivatives fused with a pyridine moiety. Its molecular formula is C₈H₅F₃N₄S, with a molecular weight of 246.21 g/mol. The compound features a 1,2,4-thiadiazole core substituted at the 3-position by a pyridine ring bearing a trifluoromethyl (-CF₃) group at its 3-position. This arrangement distinguishes it from the more commonly studied 5-(trifluoromethyl)pyridin-2-yl analog, where the -CF₃ group occupies the pyridine’s 5-position.
Structural Influence of the Trifluoromethyl Group
The -CF₃ group is a strong electron-withdrawing substituent that significantly alters the electronic properties of the pyridine ring. This modification enhances the compound’s lipophilicity, metabolic stability, and potential for π-π stacking interactions, which are critical for binding to biological targets. The thiadiazole ring contributes rigidity to the structure and serves as a pharmacophore, a feature shared with bioactive molecules exhibiting antimicrobial and anticancer properties .
Table 1: Comparative Structural Properties of Related Thiadiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-(5-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine | C₈H₅F₃N₄S | 246.21 | -CF₃ at pyridine 5-position |
| 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine | C₈H₅F₃N₄O | 230.15 | Oxadiazole core, -CF₃ at oxadiazole 5-position |
| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine | C₁₁H₈N₄S | 228.27 | Two pyridine rings at thiadiazole 3,5-positions |
Synthetic Pathways and Optimization
General Synthesis Strategies
The synthesis of 3-(3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step reactions starting from commercially available precursors. A common approach includes:
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Preparation of the Pyridine Intermediate: 3-(Trifluoromethyl)pyridin-2-amine is functionalized to introduce a reactive group (e.g., -SH or -NH₂) at the 2-position.
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Cyclization to Form the Thiadiazole Ring: Reaction with thiourea or thioamide derivatives under controlled conditions facilitates cyclization, forming the 1,2,4-thiadiazole core.
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Purification and Characterization: The crude product is purified via column chromatography and characterized using techniques such as ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
Challenges in Regioselective Synthesis
The regiochemical outcome of the synthesis is highly sensitive to reaction conditions. For instance, the use of phosphorus pentachloride (PCl₅) in chlorination steps or bases like triethylamine can influence the position of substituents on the thiadiazole ring. Achieving the desired 3-(3-CF₃-pyridin-2-yl) configuration requires precise control over stoichiometry and temperature to avoid isomerization to the 5-CF₃ analog.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Signals in the aromatic region (δ 7.0–8.5 ppm) correspond to protons on the pyridine and thiadiazole rings. The -NH₂ group typically appears as a broad singlet near δ 5.5–6.0 ppm .
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¹³C NMR: The -CF₃ group’s carbon resonates at ~δ 122–125 ppm (q, J = 270–280 Hz), while the thiadiazole carbons appear between δ 150–170 ppm .
Infrared (IR) Spectroscopy
Key absorption bands include:
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N-H stretching (3350–3450 cm⁻¹) for the amine group.
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C-F stretching (1100–1200 cm⁻¹) from the -CF₃ moiety.
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C=N and C=S vibrations (1550–1650 cm⁻¹) characteristic of the thiadiazole ring.
Table 2: Key Analytical Data for 3-(3-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.53–7.07 (m, 3H, aromatic), 5.09 (s, 2H, -NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 181.16 (C=S), 158.49 (C=N), 130.53–111.25 (aromatic carbons), 122.5 (q, CF₃) |
| HRMS (ESI) | m/z 247.0984 [M+H]⁺ (calculated for C₈H₆F₃N₄S: 247.0362) |
Applications in Materials Science
The compound’s electronic properties make it a candidate for organic semiconductors. The -CF₃ group’s electron-withdrawing effect and the thiadiazole ring’s conjugation system enable applications in:
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Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.
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Photovoltaic Cells: Enhancing charge separation efficiency in donor-acceptor systems.
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